6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core substituted with a piperazin-1-yl group, which is further substituted with a 5-bromo-3-(trifluoromethyl)pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps:
Formation of the Pyridazin-3-amine Core: This can be achieved through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution with Piperazine: The pyridazin-3-amine core is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazin-1-yl derivative.
Introduction of the Pyridinyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The trifluoromethyl group and bromine atom on the pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study the interactions of pyridazin-3-amine derivatives with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for studying protein-ligand interactions.
Medicine
Medicinally, 6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of 6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can form hydrogen bonds and other interactions that modulate the target’s activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-(trifluoromethyl)pyridin-2-amine: Shares the pyridine core but lacks the piperazine and pyridazin-3-amine moieties.
N,N-dimethylpyridazin-3-amine: Contains the pyridazin-3-amine core but lacks the piperazine and pyridine substituents.
Uniqueness
The uniqueness of 6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C16H18BrF3N6 |
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Molecular Weight |
431.25 g/mol |
IUPAC Name |
6-[4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C16H18BrF3N6/c1-24(2)13-3-4-14(23-22-13)25-5-7-26(8-6-25)15-12(16(18,19)20)9-11(17)10-21-15/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
UMVBRLRKBXJBEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)Br)C(F)(F)F |
Origin of Product |
United States |
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